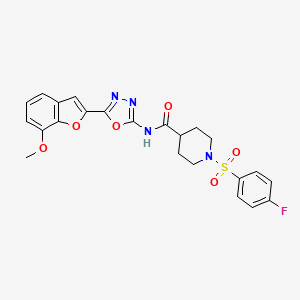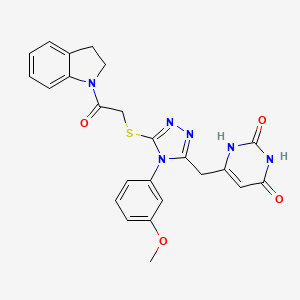![molecular formula C19H21NO4S4 B2930287 2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-40-6](/img/structure/B2930287.png)
2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as TMB-8, and it is a potent inhibitor of calcium release from intracellular stores. TMB-8 has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
TMB-8 inhibits calcium release from intracellular stores by blocking the inositol 1,4,5-trisphosphate (IP3) receptor, which is a calcium channel located on the endoplasmic reticulum. TMB-8 binds to the IP3 receptor and prevents the binding of IP3, which is required for the opening of the calcium channel. This results in a decrease in intracellular calcium levels and a disruption of calcium signaling.
Biochemical and Physiological Effects
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of insulin from pancreatic beta cells, which is important for glucose homeostasis. TMB-8 has also been shown to inhibit the contraction of smooth muscle cells, which is important for various physiological processes such as blood vessel contraction and airway constriction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TMB-8 in lab experiments is its potency and specificity for the IP3 receptor. TMB-8 has been shown to be a highly potent inhibitor of calcium release from intracellular stores, and it has a high degree of specificity for the IP3 receptor. However, one limitation of using TMB-8 is its potential toxicity, as it can inhibit calcium signaling in non-target cells and tissues.
Direcciones Futuras
There are several future directions for the use of TMB-8 in scientific research. One potential application is in the field of cancer research, where TMB-8 could be used to study the role of calcium signaling in cancer cell proliferation and metastasis. Another potential application is in the field of neuroscience, where TMB-8 could be used to study the role of calcium signaling in neuronal function and plasticity. Additionally, TMB-8 could be used as a tool to study the role of calcium signaling in various diseases such as cardiovascular diseases and Alzheimer's disease.
Métodos De Síntesis
The synthesis of TMB-8 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(2-thienyl)ethanol in the presence of a base such as triethylamine. The resulting product is then reacted with thionyl chloride to form the corresponding sulfonyl chloride, which is then reacted with 2-(2-thienylsulfonyl)ethylamine to yield TMB-8.
Aplicaciones Científicas De Investigación
TMB-8 has been used extensively in scientific research to study the role of calcium signaling in various physiological processes. It has been shown to inhibit calcium release from intracellular stores, which is essential for various cellular processes such as muscle contraction, secretion, and cell division. TMB-8 has been used to study the role of calcium signaling in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S4/c1-13-10-14(2)19(15(3)11-13)28(23,24)20-12-17(16-6-4-8-25-16)27(21,22)18-7-5-9-26-18/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWDDYZREXXCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2930208.png)
![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)


![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)


![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)


